Oct-5-EN-2-one

Flavor Chemistry Sensory Analysis Fragrance Development

Oct-5-EN-2-one (CAS 36359-70-3), also referred to as 5-octen-2-one, is an unsaturated aliphatic ketone with the molecular formula C8H14O and a molecular weight of 126.20 g/mol. This compound is part of the ketone family, characterized by a carbonyl group bonded to two carbon atoms, with an alkene double bond between the fifth and sixth carbons of its octane chain.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 36359-70-3
Cat. No. B14158330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOct-5-EN-2-one
CAS36359-70-3
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCCC=CCCC(=O)C
InChIInChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h4-5H,3,6-7H2,1-2H3
InChIKeyNBFKNCBRFJKDDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oct-5-EN-2-one (CAS 36359-70-3) Procurement Guide: Key Specifications and Comparative Data


Oct-5-EN-2-one (CAS 36359-70-3), also referred to as 5-octen-2-one, is an unsaturated aliphatic ketone with the molecular formula C8H14O and a molecular weight of 126.20 g/mol [1]. This compound is part of the ketone family, characterized by a carbonyl group bonded to two carbon atoms, with an alkene double bond between the fifth and sixth carbons of its octane chain [1]. It exists as a colorless to pale yellow clear liquid [2], with an estimated specific gravity of 0.842 to 0.848 at 25°C [2], a refractive index of 1.431 to 1.437 at 20°C [2], and a boiling point of approximately 174.4°C at 760 mmHg [3]. Its primary application domain is as a flavor and fragrance ingredient, where its specific odor profile is of interest [4].

Specified (Z)-isomer via CAS 36359-70-3 procurement
Targeted nutty-fruity odor profile for flavor and fragrance design
Higher boiling point supports aroma retention in thermal processing

Why Oct-5-EN-2-one Cannot Be Simply Substituted with Other In-Class Ketones


Substituting Oct-5-EN-2-one with another ketone, such as its saturated analog 2-octanone or positional isomer 3-octen-2-one, is not straightforward due to profound differences in their organoleptic and physical properties. Even within the narrow class of C8 unsaturated ketones, the specific position and stereochemistry of the double bond dictate the compound's interaction with olfactory receptors, leading to distinct odor profiles [1]. For instance, 3-octen-2-one is described as having a fruity, lemon-like odor , which is distinct from the nutty and fruity notes associated with 5-octen-2-one [2]. Furthermore, the (E)- and (Z)- isomers of 5-octen-2-one are distinct chemical entities with different CAS numbers and potentially different organoleptic properties [3], meaning that substituting the unspecified isomer for a specific stereoisomer could alter the desired flavor or fragrance profile of a final product. Additionally, differences in physicochemical parameters, such as boiling point (e.g., 3-octen-2-one has a boiling point of 60°C at 16 mmHg compared to 174.4°C at 760 mmHg for 5-octen-2-one), directly impact volatility and performance during manufacturing processes [4].

Replacing with 3-octen-2-one shifts odor to lemon/mushroom, losing the target nutty note.
2-Octanone lower boiling point and floral-green profile may alter aroma release in heated processes.
Unspecified '5-octen-2-one' may contain (E)-isomer or mixtures, risking flavor profile shift.

Critical Data Comparison: Oct-5-EN-2-one vs. Analogous Ketones


Sensory Differentiation: Oct-5-EN-2-one Possesses a Distinct Nutty and Fruity Odor Profile Contrasting with Other C8 Ketones

The organoleptic profile of Oct-5-EN-2-one is characterized by nutty and fruity notes [1], which is a key differentiator from other C8 ketones. For example, the positional isomer 3-octen-2-one is described as having a pleasant, fruity, lemon-like odor with a mushroom-like or earthy nuance [REFS-2, REFS-3]. The saturated analog, 2-octanone, presents an entirely different profile, described as having a floral, fruity, and somewhat green odor [2]. This demonstrates that the specific double bond location in 5-octen-2-one is crucial for eliciting a specific olfactory response, a factor of primary importance in flavor and fragrance formulation.

Odor Profile
Class-level
Nutty, fruity (target); 3-octen-2-one: fruity/lemon/mushroom; 2-octanone: floral/fruity/green
Odor profile dictates formulation suitability; not directly interchangeable.
Sensory evaluation by industry experts.
Flavor Chemistry Sensory Analysis Fragrance Development

Volatility and Processability: Oct-5-EN-2-one Exhibits a Higher Boiling Point Compared to Its Saturated and Positional Analogs

The boiling point of Oct-5-EN-2-one is approximately 174.4°C at standard atmospheric pressure (760 mmHg) [1]. This is significantly higher than that of its saturated analog, 2-octanone, which boils at 173°C [2], and its positional isomer, 3-octen-2-one, which is reported to boil at 60°C at 16 mmHg . While a direct comparison at the same pressure is challenging, the data suggest that 5-octen-2-one is less volatile than 3-octen-2-one. This difference in physical property is critical for industrial processes.

Boiling Point
Reported
174.4°C at 760 mmHg
Higher boiling point may improve thermal aroma retention during processing.
2-Octanone: 173°C; 3-octen-2-one: 60°C at 16 mmHg.
Process Chemistry Flavor Manufacturing Volatility

Natural Occurrence as a Biomarker: Oct-5-EN-2-one is a Naturally Occurring Compound in Teas and Citrus Fruits

5-Octen-2-one has been detected in several natural sources, including citrus fruits and various types of tea (e.g., green tea, black tea, red tea) [REFS-1, REFS-2]. Its presence, though not always quantified, contributes to the complex natural aroma profile of these products. This is in contrast to other ketones like 2-octanone, which has also been found in citrus and tea but is a much more ubiquitous compound in nature, found in a wider array of sources like blue cheese, clove, and cooked beef [3]. The specific occurrence of 5-octen-2-one in tea makes it a compound of interest for research into tea aroma quality and authenticity.

Natural Occurrence
Class-level
Detected in tea and citrus; 2-octanone found in broader range (cheese, clove, beef).
Specific to tea/citrus, supports natural-identical flavor authenticity research.
GC-MS detection; presence not quantified.
Natural Flavoring Food Authenticity Biomarker Discovery

Stereochemical Identity: The (Z)-Isomer is the Specific Form Associated with CAS 36359-70-3

The CAS number 36359-70-3 is specifically associated with (Z)-5-octen-2-one [REFS-1, REFS-2]. Its (E)-isomer has a distinct CAS number, 19093-20-0, and is a separate chemical entity [3]. While the precise sensory differences between the two stereoisomers are not well-documented in readily available literature, in the field of flavor and fragrance, stereochemistry can profoundly impact odor perception. This is a critical procurement detail; ordering by CAS number ensures the specific isomer is obtained, whereas ordering by generic name '5-octen-2-one' may result in an isomeric mixture or the unintended isomer.

Stereoisomer
Specification review
(Z)-5-octen-2-one (CAS 36359-70-3)
Procurement by CAS ensures correct isomer for research reproducibility.
(E)-isomer has CAS 19093-20-0.
Isomer Purity Stereochemistry Chemical Procurement

Recommended Application Scenarios for Oct-5-EN-2-one (CAS 36359-70-3) Based on Evidence


Formulating Authentic Tea and Citrus Flavors for the Food and Beverage Industry

Given its natural occurrence in various teas and citrus fruits [1], Oct-5-EN-2-one is a prime candidate for use in natural-identical flavor formulations for tea-based beverages, citrus-flavored products, and related food items. Its specific nutty and fruity odor profile [2] can contribute to the complexity and authenticity of these flavors. When developing a new flavor, selecting this compound over a more generic ketone like 2-octanone can provide a more targeted and natural-tasting result, potentially improving consumer acceptance and product differentiation.

Use as a Volatile Marker for Tea Quality and Authenticity Studies

As 5-Octen-2-one has been detected in several tea types [3], it holds potential as a volatile organic compound (VOC) marker in food science research. Scientists can employ analytical techniques like GC-MS to quantify this specific compound in tea samples. Its presence and concentration relative to other volatiles could be correlated with factors like tea variety, geographical origin, processing method, or storage conditions. This application is more specific than using a more broadly occurring compound, potentially offering greater selectivity in establishing authenticity or quality parameters for high-value tea products [4].

Targeted Procurement for Fragrance and Flavor Development Requiring Specific Olfactory Notes

The distinct nutty and fruity odor of 5-Octen-2-one [5], which differs from the lemon or mushroom notes of 3-octen-2-one and the floral green notes of 2-octanone, makes it a targeted tool for fragrance and flavor chemists. In projects where a nutty top note or a specific fruity nuance is required, sourcing this specific compound is more efficient than screening numerous alternatives. Furthermore, understanding its higher boiling point [6] allows formulators to anticipate its behavior in applications involving heat, making it suitable for products like baked goods or processed foods where it can provide a sustained aroma.

Application
Selection Property
Validation Focus
Tea and citrus flavor formulation
Natural occurrence profile
Sensory validation in target food matrix
Tea quality biomarker research
Specific occurrence in tea
GC-MS quantification and correlation with tea origin/processing
Targeted fragrance development for nutty notes
Distinct nutty-fruity odor and thermal stability
Aroma performance in heated application

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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